4-methylbenzene-1-sulfonic acid; prop-2-en-1-yl (2S)-2-aminopropanoate
CAS No.:
Cat. No.: VC17952464
Molecular Formula: C13H19NO5S
Molecular Weight: 301.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H19NO5S |
|---|---|
| Molecular Weight | 301.36 g/mol |
| IUPAC Name | 4-methylbenzenesulfonic acid;prop-2-enyl 2-aminopropanoate |
| Standard InChI | InChI=1S/C7H8O3S.C6H11NO2/c1-6-2-4-7(5-3-6)11(8,9)10;1-3-4-9-6(8)5(2)7/h2-5H,1H3,(H,8,9,10);3,5H,1,4,7H2,2H3 |
| Standard InChI Key | PXNUQOZOYKVNEI-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)O.CC(C(=O)OCC=C)N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
The compound is a 1:1 salt comprising two distinct components:
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4-Methylbenzene-1-sulfonic acid (p-toluenesulfonic acid): A strong organic acid (C₇H₈O₃S) widely used as a catalyst in esterification and alkylation reactions due to its high acidity and solubility in organic solvents .
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Prop-2-en-1-yl (2S)-2-aminopropanoate: The allyl ester of L-alanine (C₆H₁₁NO₂), characterized by a chiral center at the C2 position (S-configuration) and an unsaturated allyl group .
The systematic IUPAC name, 4-methylbenzenesulfonic acid; prop-2-en-1-yl (2S)-2-aminopropanoate, reflects its dual-component nature. Synonyms include H-Ala-allyl ester p-tosylate and L-Alanine, 2-propenyl ester, 4-methylbenzenesulfonate .
Structural Representation
The SMILES notation for the compound is:
CC1=CC=C(C=C1)S(=O)(=O)O.C[C@@H](C(=O)OCC=C)N .
Key structural features include:
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Aromatic sulfonic acid moiety: The p-toluenesulfonate group contributes to the compound’s stability and solubility.
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Allyl ester linkage: The prop-2-en-1-yl group introduces reactivity toward nucleophilic substitution or elimination.
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Stereochemical integrity: The (2S)-configuration of the alanine residue is critical for biological compatibility .
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₁₉NO₅S | |
| Molecular Weight | 301.36 g/mol | |
| Component Compounds | CID 10877480, CID 6101 | |
| Chiral Centers | 1 (C2 of alanine) |
Synthesis and Manufacturing
Synthetic Routes
The salt is typically prepared via a two-step process:
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Esterification of L-alanine: Reaction of L-alanine with allyl alcohol under acid catalysis (e.g., H₂SO₄) yields prop-2-en-1-yl (2S)-2-aminopropanoate .
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Salt Formation: The free base of the allyl ester is neutralized with p-toluenesulfonic acid in a polar solvent (e.g., methanol), precipitating the crystalline salt .
Industrial-Scale Considerations
Large-scale production necessitates optimized conditions to ensure high yield and purity:
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Temperature Control: Maintained below 40°C to prevent racemization of the chiral center .
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Solvent Selection: Methanol or ethanol preferred for their ability to dissolve both acid and ester components.
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Purification: Recrystallization from ethanol/water mixtures enhances purity (>98%) .
Table 2: Key Reaction Parameters
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Reaction Temperature | 25–30°C | Maximizes chirality retention |
| Molar Ratio (Acid:Ester) | 1:1 | Prevents excess acid contamination |
| Crystallization Solvent | Ethanol:Water (3:1) | Enhances crystal formation |
Applications in Organic Synthesis
Role as a Protected Amino Acid Derivative
The allyl ester serves as a transient protecting group for the carboxylic acid moiety of L-alanine, enabling selective functionalization of the amino group. Deprotection under mild conditions (e.g., Pd-catalyzed cleavage) regenerates the free amino acid without racemization .
Catalytic Utility of the Tosylate Counterion
The p-toluenesulfonate anion acts as a Brønsted acid catalyst in reactions such as:
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Esterifications: Accelerates nucleophilic acyl substitution via protonation of carbonyl oxygen.
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Intramolecular Cyclizations: Facilitates epoxide formation in monoterpenoid synthesis, as demonstrated in the stereoselective synthesis of para-menthene epoxide derivatives .
Physicochemical and Spectroscopic Properties
Solubility and Stability
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Solubility: Highly soluble in polar aprotic solvents (e.g., DMF, DMSO) and moderately soluble in ethanol .
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Stability: Stable under inert atmospheres at room temperature; degrades above 150°C with release of sulfur oxides .
Spectroscopic Characterization
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